
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-1-methyl-1H-1,3-benzodiazole.
Acetylation: The key step involves the acetylation of the benzodiazole derivative. This is usually achieved by reacting the starting material with acetic anhydride in the presence of a base such as pyridine.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Various substituted benzodiazoles.
Oxidation Products: N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid.
Reduction Products: Corresponding amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its derivatives are being studied for their efficacy in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The exact mechanism of action of N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-methyl-1H-1,3-benzodiazole: Lacks the acetamide group, making it less versatile in certain reactions.
N-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
N-(5-bromo-1H-1,3-benzodiazol-2-yl)acetamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H10BrN3O |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
N-(5-bromo-1-methylbenzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-8-5-7(11)3-4-9(8)14(10)2/h3-5H,1-2H3,(H,12,13,15) |
InChI-Schlüssel |
GWTOINWCHMWWAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(N1C)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)

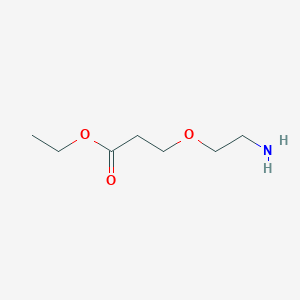
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
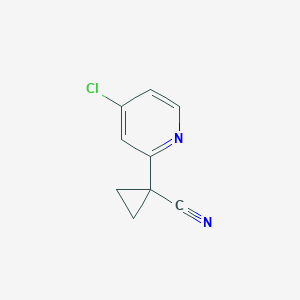
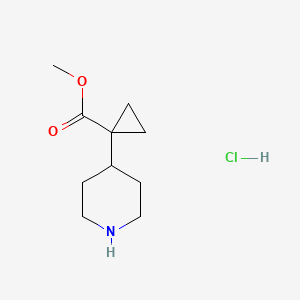
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)

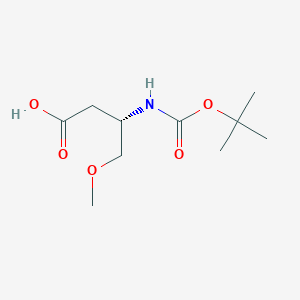
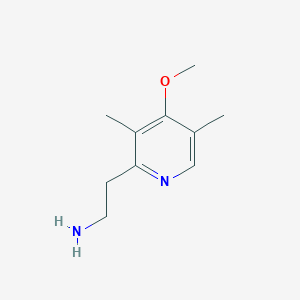
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
